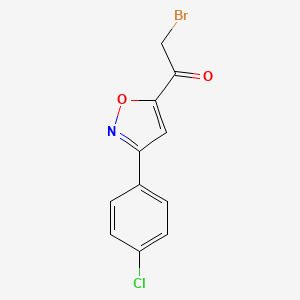

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

説明

特性

IUPAC Name |

2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGJKFYGYXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384097 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-49-9 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 258506-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Olefin-Nitrosochloride Addition

The foundational methodology for isoxazole synthesis, as detailed in US3468900A , involves the reaction of olefins with nitrosohalides to form nitrosochloride intermediates. For 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole, this step begins with a substituted olefin bearing the 4-chlorophenyl group. For instance, 4-chlorostyrene reacts with nitrosyl chloride (NOCl) in methylene chloride at −15°C to 5°C, yielding a nitrosochloride adduct. The reaction proceeds via electrophilic addition, with the nitroso group (NO) attaching to the β-carbon of the olefin.

Key parameters :

- Solvent : Chlorinated hydrocarbons (e.g., methylene chloride) enhance reaction efficiency by stabilizing polar intermediates.

- Temperature : Subzero conditions (−15°C to 5°C) minimize side reactions such as dimerization.

- Stoichiometry : A 2:1 molar ratio of olefin to NOCl ensures complete conversion, with excess olefin acting as a sacrificial reagent to absorb residual NOCl.

Cyanide-Mediated Cyclization

The nitrosochloride adduct undergoes nucleophilic substitution with cyanide ions (e.g., KCN or NaCN) in methanol or aqueous methanol under reflux (65–70°C). This step triggers cyclization, forming the isoxazole core. For 3-(4-chlorophenyl) substitution, the aryl group remains intact due to its electronic stabilization of the transition state.

Reaction mechanism :

- Cyanide substitution : The chloride leaving group is displaced by CN⁻, forming a nitrosocyanide intermediate.

- Cyclization : Intramolecular attack by the nitrosocyanide’s oxygen on the adjacent carbon yields the 5-aminoisoxazole derivative.

Optimization insights :

Bromoacetylation of 5-Aminoisoxazole

The 5-amino group of the intermediate is replaced with a bromoacetyl moiety via a two-step process:

- Diazotization : Treatment with NaNO₂ and HCl at 0–5°C converts the amine to a diazonium salt.

- Bromoacetylation : The diazonium salt reacts with bromoacetyl bromide in tetrahydrofuran (THF) at 25°C, yielding the target compound.

Critical considerations :

- Side reactions : Competing hydrolysis of bromoacetyl bromide necessitates anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in >90% purity.

Direct Acylation of Preformed Isoxazole

Synthesis of 3-(4-Chlorophenyl)isoxazole

The isoxazole core is synthesized independently via a [3+2] cycloaddition between 4-chlorobenzonitrile oxide and acetylene derivatives. For example, reacting 4-chlorobenzonitrile oxide with ethyl propiolate in dichloromethane at 25°C produces 3-(4-chlorophenyl)isoxazole-5-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated.

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Catalyst | None (thermal) |

| Yield | 75–80% |

Bromoacetylation at Position 5

The 5-position of 3-(4-chlorophenyl)isoxazole is functionalized via Friedel-Crafts acylation. Using bromoacetyl bromide as the acylating agent and AlCl₃ as a Lewis catalyst, the reaction proceeds in anhydrous dichloromethane at 0°C:

$$

\text{Isoxazole} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3} \text{5-(Bromoacetyl)isoxazole} + \text{HBr}

$$

Optimization data :

- Molar ratio : A 1:1.2 ratio of isoxazole to bromoacetyl bromide maximizes yield while minimizing diacylation.

- Reaction time : 4–6 hours under nitrogen atmosphere.

One-Pot Tandem Cyclization-Acylation

Simultaneous Isoxazole Formation and Acylation

A streamlined approach combines cyclization and acylation in a single reactor. A β-keto nitrile precursor (e.g., 4-chlorophenylglyoxylonitrile) reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C to form the isoxazole ring. Without isolation, bromoacetyl bromide is added dropwise at 0°C, directly acylating the 5-position.

Advantages :

- Efficiency : Eliminates intermediate purification steps.

- Yield : 68–72% overall yield, comparable to multi-step methods.

Mechanistic insights :

- The β-keto nitrile’s carbonyl group activates the α-carbon for nucleophilic attack by hydroxylamine, forming the isoxazole.

- The nascent isoxazole’s electron-deficient 5-position readily undergoes acylation.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Key Limitation |

|---|---|---|---|

| Nitrosochloride route | 82–97 | Industrial | Multi-step, diazotization |

| Direct acylation | 75–80 | Lab-scale | Requires preformed isoxazole |

| One-pot tandem | 68–72 | Pilot-scale | Sensitivity to pH |

化学反応の分析

Types of Reactions

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base like triethylamine.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

科学的研究の応用

Biological Activities

Research indicates that isoxazole derivatives, including 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, exhibit a variety of biological activities:

1. Anticancer Activity

- Several studies demonstrate that isoxazole derivatives can induce apoptosis in cancer cell lines. For example, structural modifications on the isoxazole ring have been shown to enhance anticancer activity against various cell lines such as U87 and MCF-7, with IC50 values ranging from 2.6 µM to over 100 µM depending on substituents .

- A specific study evaluated the anticancer activity of this compound against MCF-7 cells, reporting an IC50 value of approximately 9.7 µM, indicating significant cytotoxicity .

2. Anti-inflammatory Properties

- Isoxazole derivatives have been noted for their anti-inflammatory effects, possibly mediated through the inhibition of specific signaling pathways involved in inflammation . The compound may inhibit enzymes involved in inflammatory responses, suggesting therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

- Preliminary research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development against resistant strains of pathogens .

Case Studies

1. Anticancer Efficacy Study

A study evaluated various isoxazole derivatives against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups like bromine and chlorine exhibited enhanced cytotoxicity compared to counterparts without these groups .

2. Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of isoxazole derivatives. The study found that certain modifications led to a marked decrease in pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Efficacy

Research has indicated that the compound could be effective against resistant strains of bacteria and fungi, highlighting its potential use as an antimicrobial agent .

作用機序

The mechanism of action of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

類似化合物との比較

Halogen Substituent Variations

a. 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole (CAS Product JRD0142)

b. 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS 5301-02-0)

- Molecular Formula: C₁₀H₇Cl₂NO

- Molecular Weight : 228.07 g/mol

- Melting Point : 103–105°C

- Key Differences : Chlorine replaces bromine in the acetyl group, reducing steric bulk and reactivity. This compound exhibits antimicrobial activity against E. coli and S. aureus, suggesting halogen size impacts potency .

c. 3-(4-Chlorophenyl)-5-(p-tolyl)isoxazole

- Synthesis: Prepared via domino reductive Nef reaction/cyclization.

Substituent Position and Ring Modifications

a. 3-(4-Chlorophenyl)isoxazole

- Structure : Lacks the 5-bromoacetyl group.

- Biological Activity: Demonstrated moderate inhibition of glutathione-dependent enzymes, with Lineweaver-Burk plots indicating non-competitive inhibition at 100 µM .

b. 5-(4-Chlorophenyl)isoxazole

c. RTI-3 7 1 (3-(4-chlorophenyl)-5-(8-methyl-3-p-tolyl-8-azabicyclo[3.2.1]octan-2-yl)isoxazole)

Functional Group Comparisons

Physicochemical Properties

- Melting Points :

- Spectral Data :

生物活性

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.54 g/mol. The structure features an isoxazole ring, which is known for its reactivity and biological significance, particularly in drug design.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research has indicated that compounds containing isoxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can inhibit bacterial growth against several strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromoacetyl group enhances the compound's reactivity, potentially increasing its efficacy against microbial targets.

2. Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Isoxazole derivatives have demonstrated inhibitory effects on various cancer cell lines. For example, one study reported that related isoxazole compounds exhibited IC50 values ranging from 6 to 10 µg/mL against prostate cancer cells (DU-145) and were non-toxic to normal human cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromoacetyl group may facilitate interactions with enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Receptor Modulation : The chlorophenyl moiety can influence receptor binding affinities, enhancing the compound's therapeutic profile.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that isoxazole compounds can modulate oxidative stress responses, contributing to their anticancer and antimicrobial activities .

Data Summary Table

| Biological Activity | Target | IC50 Values (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Effective against gram-positive bacteria |

| Anticancer | Prostate cancer (DU-145) | 6 - 10 | Non-toxic to normal cells |

| Anti-inflammatory | Cytokine production | Not specified | Reduces inflammation in models |

Case Studies

- Antimicrobial Study : A study investigating the antimicrobial effects of various isoxazole derivatives reported that compounds similar to

Q & A

Basic: How can researchers optimize the synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in anhydrous ethanol with catalytic glacial acetic acid to facilitate cyclization (as demonstrated for analogous isoxazole syntheses) .

- Solvent Selection : Evaporate solvents under reduced pressure post-reaction to isolate intermediates efficiently .

- Purification : Recrystallize from n-hexane-benzene (1:1 v/v) to enhance purity, as shown for structurally similar 4-(4-chlorophenyl)-5-phenylisoxazole .

- Domino Reactions : Explore reductive Nef reaction/cyclization strategies for disubstituted isoxazoles, which improved yields up to 54% in related compounds .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Assign peaks for bromoacetyl (δ ~4.5 ppm for CH₂Br) and 4-chlorophenyl (δ ~7.3–7.5 ppm) groups .

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring (C=N, ~1600 cm⁻¹) stretches .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve bond lengths (e.g., C2-C9: 1.359 Å) and dihedral angles to confirm steric effects from substituents .

Advanced: How does this compound interact with glutathione-dependent enzymes in cancer cells?

Methodological Answer:

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, 3-(4-chlorophenyl)isoxazole derivatives showed mixed inhibition against glutathione S-transferase (GST) at 10–50 µM .

- IC₅₀ Determination : Compare antiproliferative activity via MTT assays. Hybrids like benzo[1,2,3]selenadiazole–isoxazole achieved IC₅₀ = 18.6 µM in HT-1080 fibrosarcoma cells .

- Mechanistic Insight : Evaluate bromoacetyl’s electrophilicity for covalent binding to enzyme thiol groups (e.g., GSH interaction) .

Advanced: What computational methods are used to predict the reactivity of bromoacetyl-substituted isoxazoles?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution (e.g., bromoacetyl’s electrophilic carbon) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to predict crystallographic packing .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Advanced: How can researchers resolve contradictions in reported biological activities of similar isoxazole derivatives?

Methodological Answer:

- Structure-Activity Comparison : Contrast substituent effects (e.g., 4-chlorophenyl vs. 4-nitrophenyl) on enzyme inhibition .

- Assay Standardization : Replicate studies under identical conditions (e.g., GSH concentration, pH 7.4) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for anticancer activity) to identify outliers or trends .

Advanced: What insights does X-ray crystallography provide about the compound’s conformation?

Methodological Answer:

- Dihedral Angles : Substituents like 4-chlorophenyl tilt ~38° from the isoxazole plane, influencing steric hindrance .

- Bond Length Analysis : Elongated C2-C9 bonds (1.359 Å vs. 1.337 Å in simpler analogs) suggest steric strain from bulky groups .

- Packing Interactions : Identify π-π stacking (e.g., phenyl rings) or halogen bonding (C–Cl···O) to guide co-crystal design .

Basic: How to design experiments evaluating the bromoacetyl group’s stability under varying conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC. Bromoacetyl is prone to hydrolysis at high pH .

- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures (e.g., mp ~72°C for analogs) .

- Nucleophilic Challenge : React with thiols (e.g., cysteine) to quantify covalent adduct formation via LC-MS .

Advanced: What strategies enhance the anticancer selectivity of bromoacetyl-isoxazole hybrids?

Methodological Answer:

- Hybrid Design : Combine with selenadiazole moieties to improve redox modulation, as seen in hybrids with IC₅₀ = 10.9 µM .

- Targeted Delivery : Conjugate with folate or peptide ligands to exploit cancer cell receptor overexpression .

- Cytotoxicity Profiling : Compare effects on cancer (HT-1080) vs. normal (MRC5) cells to calculate selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。